2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide
Description
Properties
CAS No. |
344239-03-8 |
|---|---|
Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(4-anilino-2-oxoquinolin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(25-18-11-5-2-6-12-18)16-26-21-14-8-7-13-19(21)20(15-23(26)28)24-17-9-3-1-4-10-17/h1-15,24H,16H2,(H,25,27) |
InChI Key |
ILTWMFDOPUPSSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Coupling of 4-Oxo-1,4-dihydroquinoline Derivatives with Aniline and Phenylacetamide
A patented one-pot, two-step process describes the synthesis of quinolone carboxamide derivatives structurally related to the target compound. The key steps include:
Step 1: Coupling of 4-oxo-1,4-dihydro-3-quinoline carboxylic acid with aniline using a coupling agent such as HATU (2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate methanaminium) to form the quinoline-anilino intermediate.
Step 2: Subsequent coupling or modification to introduce the phenylacetamide moiety , often involving amide bond formation with phenylacetamide derivatives or related amines.
This process can be summarized as:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-oxo-1,4-dihydroquinoline carboxylic acid + aniline | Coupling agent (HATU), room temp | Formation of 4-anilinoquinoline intermediate |
| 2 | Intermediate + phenylacetamide derivative | Amide coupling conditions | Formation of 2-(4-anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide |
This method benefits from a one-pot approach, improving efficiency and yield, and is supported by patent literature detailing similar quinoline carboxamide syntheses.
Alkylation and Nucleophilic Substitution Routes
Another approach involves the nucleophilic substitution of 2-chloro-N-phenylacetamide derivatives with quinoline or isatin derivatives under basic conditions:
General procedure : Stirring a mixture of isatin or quinoline-2,3-dione derivatives with potassium carbonate in DMF, followed by addition of 2-chloro-N-phenylacetamide at room temperature for several hours.
The product precipitates upon quenching in ice water and is purified by crystallization.
This method is exemplified by the synthesis of related N-phenylacetamide compounds and can be adapted for the target compound by selecting appropriate quinoline precursors and phenylacetamide derivatives.
Stepwise Synthesis via Intermediate Formation and Subsequent Functionalization
Research articles describe the synthesis of quinoline derivatives functionalized at the 4-position through:
Reaction of 4-hydroxyquinolin-2(1H)-ones with substituted benzaldehydes under reflux in ethanol with triethylamine catalyst to form methylene-bridged bis-quinolinones.
Subsequent alkylation with propargyl bromide in DMF to introduce terminal alkyne groups, which can be further functionalized.
While this method is more complex and aimed at multifunctional quinoline derivatives, the principles of selective substitution and coupling are relevant for preparing the anilino and phenylacetamide substituents on the quinoline core.
Amide Bond Formation Using Coupling Agents
The formation of the amide bond between the quinoline derivative and phenylacetamide is typically achieved by:
Using coupling agents such as HATU, EDCI, or DCC in the presence of bases like triethylamine or DIPEA.
Reaction conditions generally involve stirring at room temperature or mild heating in solvents like DMF, dichloromethane, or acetonitrile.
This approach ensures high yields and purity of the amide-linked product, as demonstrated in the synthesis of related quinoline carboxamides and phenylacetamide hybrids.
Summary Table of Preparation Methods
Research Findings and Analytical Data
The synthesized compounds, including analogs of 2-(4-anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide, have been characterized by standard spectroscopic methods such as ^1H NMR, ^13C NMR, IR, and mass spectrometry, confirming the expected structures.
Yields typically range from moderate to high (60–85%) depending on the method and purification steps.
Crystallization from methanol or ethanol is commonly used for purification.
The use of coupling agents like HATU enhances reaction efficiency and product purity.
Reaction times vary from 4 hours to overnight stirring depending on the step and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline or aniline moieties.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in TSPO Ligand Development
- PBPA ([]): A benzoxazolone-based TSPO (Translocator Protein) ligand with a bis(pyridin-2-ylmethyl)aminoacetamido substituent. Unlike the quinolinyl core in the target compound, PBPA’s benzoxazolone scaffold facilitates selective binding to TSPO, critical for neuroinflammation imaging.
- [11C]NBMP ([]): Another benzoxazolone derivative with a naphthalene substituent.
Key Differences :
Quinazoline and Pyrimidine Derivatives
- 2,4-Disubstituted Quinazolines ([]): These derivatives, such as 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide, exhibit anti-influenza activity (IC50 < 10 µM). The quinazoline core’s planar structure enhances RNA polymerase inhibition, a mechanism distinct from the target compound’s quinoline-based interactions.
- Diarylpyrimidines (DAPYs) ([]): Compounds like 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide inhibit HIV-1 reverse transcriptase via flexible binding modes. Their pyrimidine ring allows conformational adaptability, contrasting with the rigid quinolinyl system of the target compound.
Key Differences :
Heterocyclic Acetamide Derivatives
- Benzotriazole-Acetamides ([]): Compounds like 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide exhibit antioxidant activity via radical scavenging. Their benzotriazole moiety introduces redox-active properties absent in the target compound’s quinolinyl system.
- Benzofuropyrimidine Acetamide ([]): 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide features a fused benzofuropyrimidine core, enhancing π-stacking capacity for DNA/enzyme interactions, unlike the simpler quinolinyl scaffold.
Key Differences :
| Feature | Target Compound | Benzotriazole Derivatives | Benzofuropyrimidine |
|---|---|---|---|
| Pharmacological Activity | Undefined | Antioxidant | DNA/Enzyme binding |
| Redox Activity | No | Yes | No |
Biological Activity
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide, commonly referred to as this compound, is a synthetic derivative of quinoline. Its structure features a quinolinone core, which is known for its diverse biological activities, particularly in medicinal chemistry. The compound has been investigated for its potential therapeutic applications, especially in oncology and antimicrobial treatments.
The molecular formula of 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is C23H19N3O2, with a molecular weight of approximately 369.4 g/mol. Key physical properties include:
- Density : 1.326 g/cm³
- Boiling Point : 605.1 °C
- Flash Point : 319.8 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. The mechanisms of action are believed to involve interactions with specific molecular targets such as enzymes or receptors.
Anticancer Activity
Research indicates that 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide demonstrates significant antiproliferative effects against several cancer cell lines. For instance, studies have reported the following IC50 values against various cancer types:
- COLO205 (Colorectal adenocarcinoma) : IC50 = 0.32 μM
- H460 (Non-small-cell lung cancer) : IC50 = 0.89 μM
These results suggest that the compound effectively inhibits cancer cell growth, potentially through mechanisms involving tubulin polymerization inhibition and apoptosis induction.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
The structure of 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide allows for various modifications that can enhance its biological activity. The following table summarizes some structural analogs and their unique features:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Anilinoquinoline | Contains an aniline group linked to quinoline | Known for its anti-cancer properties |
| Quinolinone derivatives | Shares the quinolinone core structure | Various substitutions lead to diverse biological activities |
| Imatinib | Akin in kinase inhibition properties | Specifically targets BCR-ABL fusion protein in chronic myeloid leukemia |
Case Studies and Research Findings
Several studies have focused on the biological activity of quinolone derivatives similar to our compound:
-
In Vitro Studies : A study evaluated the anticancer efficacy of various quinolone derivatives, including our compound, against multiple human cancer cell lines using MTT assays to determine cell viability and proliferation inhibition.
- Results indicated that modifications to the quinolone structure could significantly affect potency and selectivity against cancer cells.
- In Silico Studies : Molecular docking studies have been employed to predict binding affinities and interactions with target proteins such as tubulin, providing insights into the potential mechanisms underlying the anticancer effects observed in vitro.
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics (ADMET) of similar compounds revealed favorable drug-likeness properties, suggesting good bioavailability and low toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
